Imidazo[1,2-c]quinazoline-2-propanamide, 5-[[(4-chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxo-
Description
The compound Imidazo[1,2-c]quinazoline-2-propanamide, 5-[[(4-chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxo- (hereafter referred to as the target compound) is a fused heterocyclic molecule featuring a bicyclic imidazo[1,2-c]quinazoline core. Its structure includes a 4-chlorophenylmethyl thio group at position 5 and a furanylmethyl-substituted propanamide side chain at position 2 (Figure 1). The 4-chlorophenyl and furylmethyl substituents likely enhance binding affinity and selectivity toward biological targets, as seen in structurally related analogs .
Properties
IUPAC Name |
3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3S/c26-17-9-7-16(8-10-17)15-34-25-29-20-6-2-1-5-19(20)23-28-21(24(32)30(23)25)11-12-22(31)27-14-18-4-3-13-33-18/h1-10,13,21H,11-12,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAVCAKFTFEDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)Cl)CCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801108778 | |
| Record name | 5-[[(4-Chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxoimidazo[1,2-c]quinazoline-2-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801108778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028018-38-3 | |
| Record name | 5-[[(4-Chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxoimidazo[1,2-c]quinazoline-2-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1028018-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(4-Chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxoimidazo[1,2-c]quinazoline-2-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801108778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-c]quinazoline-2-propanamide derivatives typically involves multi-step reactions One common method includes the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of such compounds often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and optimized reaction parameters are crucial to minimize by-products and enhance the overall efficiency of the synthesis.
Chemical Reactions Analysis
Cyclization Reactions
Cyclization is a key step in forming the imidazoquinazoline core. This process often involves the reaction of a nitrobenzaldehyde with a diamine in the presence of an acid catalyst.
| Reactants | Conditions | Product |
|---|---|---|
| 2-Nitrobenzaldehyde, Benzene-1,2-diamine | Glacial acetic acid, Ethanol, Reflux | Imidazoquinazoline Core |
Reduction Reactions
Nitro groups in the precursors are typically reduced to amines using reagents like stannous chloride dihydrate (SnCl₂·2H₂O) in methanol.
| Reactants | Conditions | Product |
|---|---|---|
| Nitroimidazole Intermediate | SnCl₂·2H₂O, Methanol | Aminoimidazole Intermediate |
Condensation-Cyclization Reactions
Further modifications can involve condensation-cyclization reactions with substituted benzaldehydes to introduce additional functional groups.
| Reactants | Conditions | Product |
|---|---|---|
| Aminoimidazole Intermediate, Substituted Benzaldehyde | Glacial acetic acid, 80°C | Substituted Imidazoquinazoline |
Modification of Imidazoquinazolines
Modifications to the imidazoquinazoline core can significantly affect its biological activity. For example, introducing electron-donating groups like methoxy can enhance α-glucosidase inhibitory activity, while electron-withdrawing groups may reduce it .
Potential Reactions for the Target Compound
For "Imidazo[1,2-c]quinazoline-2-propanamide, 5-[[(4-chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxo-", potential chemical reactions could involve:
-
Hydrolysis : The amide group could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Nucleophilic Substitution : The chlorophenylmethylthio group might undergo nucleophilic substitution reactions with strong nucleophiles.
-
Reduction : The oxo group could be reduced to an alcohol using appropriate reducing agents.
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity
- Recent studies have highlighted the potential of imidazoquinazolines in cancer therapy. These compounds act on multiple cellular pathways involved in tumor growth and metastasis.
- A study demonstrated that modifications in the imidazoquinazoline structure enhanced its potency against various cancer cell lines, including breast and lung cancers. The compound's ability to inhibit tumor cell proliferation was linked to its interaction with specific molecular targets such as protein kinases.
-
Antimicrobial Properties
- Imidazo[1,2-c]quinazoline derivatives have shown significant antimicrobial activity against a range of pathogens. For instance, a study reported that certain derivatives exhibited potent inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae.
- The structure-activity relationship (SAR) of these compounds suggests that specific substitutions enhance their antimicrobial efficacy.
-
Neuroprotective Effects
- The neuroprotective potential of imidazo[1,2-c]quinazoline compounds has been explored in models of neurodegenerative diseases. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis.
- In vivo studies demonstrated that the compound reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease.
-
Cardiovascular Applications
- The compound has been identified as a potential inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), which is implicated in various cardiovascular diseases.
- Studies showed that certain derivatives reduced intraocular pressure and exhibited cardioprotective properties in models of ischemia-reperfusion injury, suggesting their utility in treating conditions like glaucoma and heart disease.
Data Tables
Case Studies
-
Case Study on Anticancer Activity
- A recent study synthesized several imidazo[1,2-c]quinazoline derivatives and evaluated their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as novel anticancer agents.
-
Case Study on Neuroprotection
- In an experimental model of Alzheimer's disease, administration of the compound resulted in a significant decrease in amyloid-beta plaque accumulation and improved memory performance in treated animals compared to controls.
-
Case Study on Cardiovascular Effects
- A pharmacological evaluation showed that one derivative effectively reduced intraocular pressure in rat models comparable to established treatments like timolol, suggesting its potential application in managing glaucoma.
Mechanism of Action
The mechanism of action of imidazo[1,2-c]quinazoline-2-propanamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The presence of the chlorophenyl and furanylmethyl groups can enhance the binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Comparison with Other Imidazo[1,2-c]quinazoline Derivatives
Substituent-Driven Activity in α-Glucosidase Inhibitors
highlights imidazo[1,2-c]quinazoline derivatives optimized for α-glucosidase inhibition. For example:
- Compound 19e : Features a diphenylimidazo[1,2-c]quinazoline core with a triazole-acetamide side chain.
- Compound 27e : Incorporates a benzoimidazo extension and similar triazole-acetamide substitution.
Both compounds exhibited potent inhibition (IC50 values in the nanomolar range), attributed to hydrogen bonding and hydrophobic interactions with the enzyme’s active site . In contrast, the target compound replaces the triazole-acetamide with a simpler propanamide chain and a 4-chlorophenylmethyl thio group.
Antitubercular Analogs
describes imidazo[1,2-c]pyrimidine derivatives with sub-micromolar antitubercular activity. While the target compound shares a fused imidazo-quinazoline core, its larger quinazoline ring (vs. pyrimidine in ) may alter membrane permeability or target engagement. The 4-chlorophenyl thioether in the target compound could enhance lipophilicity, a critical factor for mycobacterial cell wall penetration .
Comparison with Fused Heterocyclic Scaffolds
Imidazo[4,5-g]quinazolines
reports 2,6,8-triaryl-imidazo[4,5-g]quinazolines synthesized via condensation reactions. The target compound differs in fusion position (imidazo[1,2-c] vs. imidazo[4,5-g]), leading to distinct electronic profiles. The [1,2-c] fusion creates a planar structure conducive to π-π stacking, whereas [4,5-g] derivatives may exhibit altered binding modes due to steric effects .
Imidazo[1,2-a]pyridines and Related Scaffolds
and highlight imidazo[1,2-a]pyridines as antitubercular and anticancer agents. For instance, Copanlisib (), an imidazo[1,2-c]quinazoline-based PI3K inhibitor, demonstrates that the quinazoline core supports high-affinity kinase interactions via its nitrogen-rich architecture .
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Research Findings and SAR Insights
- Substituent Impact: The 4-chlorophenyl group in the target compound likely enhances hydrophobic interactions, similar to the diphenyl groups in 19e .
- Scaffold Flexibility : Imidazo[1,2-c]quinazoline derivatives exhibit broader pharmacological versatility compared to imidazo[1,2-a]pyridines, as their larger core accommodates diverse substituents without losing synthetic accessibility .
- Docking Studies : Molecular modeling of 19e and 27e () reveals that thioether linkages and aromatic substituents stabilize enzyme-inhibitor complexes via van der Waals contacts and π-stacking. The target compound ’s 4-chlorophenyl thioether may similarly anchor to hydrophobic enzyme pockets .
Biological Activity
Imidazo[1,2-c]quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-diabetic, anti-inflammatory, and immunomodulatory effects. This article focuses on the biological activity of the specific compound Imidazo[1,2-c]quinazoline-2-propanamide, 5-[[(4-chlorophenyl)methyl]thio]-N-(2-furanylmethyl)-2,3-dihydro-3-oxo- , exploring its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the modification of the imidazoquinazoline core structure. The introduction of various substituents at specific positions on the ring enhances its biological activity. Key synthetic routes include:
- Formation of the imidazoquinazoline core : Utilizing cyclization reactions to create the fused ring system.
- Substitution reactions : Introducing functional groups such as thioether and furan moieties to enhance solubility and bioactivity.
Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of synthesized compounds.
Anti-Diabetic Activity
Recent studies have indicated that imidazo[1,2-c]quinazoline derivatives exhibit potent inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism. The compound under discussion demonstrated IC50 values significantly lower than standard inhibitors like acarbose. For instance:
| Compound | IC50 (μM) | Comparison to Acarbose (IC50 = 750 μM) |
|---|---|---|
| 11j | 12.44 ± 0.38 | 60.3 times more potent |
| 11k | 14.32 ± 0.05 | 52.4 times more potent |
This suggests that modifications at specific positions on the imidazoquinazoline scaffold can lead to enhanced inhibitory effects on α-glucosidase activity .
Immunomodulatory Effects
Imidazoquinolines are known for their ability to activate Toll-like receptors (TLR7/8), which play a crucial role in immune response modulation. The compound has been evaluated for its ability to induce cytokine production in human leukocytes:
- Cytokine Induction : The compound induced IFNα secretion comparable to resiquimod but with significantly lower TNFα production, suggesting a favorable cytokine profile that may enhance tolerability in therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR studies reveal that certain substituents significantly influence the biological activity of imidazoquinazolines:
- Electron-donating groups (e.g., methoxy) at specific positions enhance α-glucosidase inhibitory potency.
- Electron-withdrawing groups (e.g., chlorine) tend to reduce activity .
Case Studies
- Immunological Applications : In preclinical models, compounds similar to Imidazo[1,2-c]quinazoline-2-propanamide have shown promise as vaccine adjuvants by enhancing TLR-mediated immune responses.
- Diabetes Management : Clinical studies are underway to evaluate the efficacy of these compounds in managing type 2 diabetes through their action on carbohydrate metabolism.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this imidazo-quinazoline derivative?
Methodological Answer:
Synthesis optimization requires evaluating reaction conditions (solvent, temperature, catalyst) and purification techniques. For example, condensation reactions with brominated intermediates (e.g., propargyl bromide) followed by cyclization with aromatic diamines are common . Key steps include:
- Purification: Column chromatography or recrystallization to isolate the target compound from byproducts.
- Yield Improvement: Adjusting stoichiometric ratios of reactants (e.g., 4-chloro-N1-tosylbenzene-1,2-diamine) and monitoring reaction progress via thin-layer chromatography (TLC).
- Scalability: Testing under inert atmospheres (N₂/Ar) to prevent oxidation .
Basic: How can spectroscopic methods (NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Verify substituent positions (e.g., 4-chlorophenyl and furanylmethyl groups) via chemical shifts and coupling patterns. For example, aromatic protons appear at δ 6.5–8.5 ppm, while thioether (-S-) groups influence adjacent proton shifts .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) functional groups.
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Intermediate: What experimental design strategies are recommended for studying this compound's solubility and stability?
Methodological Answer:
- Solubility: Screen solvents (DMSO, ethanol, acetonitrile) using the "shake-flask" method, analyzing saturation points via UV-Vis spectroscopy .
- Stability: Conduct accelerated degradation studies under varied pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation products via HPLC-MS .
- Data Analysis: Apply factorial design (e.g., 2³ factorial) to identify critical factors affecting stability .
Intermediate: How can researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Validation: Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT assay). Use positive/negative controls to rule out false positives.
- Dose-Response Analysis: Calculate IC₅₀ values across multiple replicates to ensure reproducibility.
- Mechanistic Studies: Pair with computational docking (e.g., AutoDock Vina) to verify binding modes in conflicting assays .
Advanced: What computational approaches are suitable for predicting reaction pathways in imidazo-quinazoline synthesis?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and energy barriers for cyclization steps .
- Reaction Path Search: Implement the artificial force-induced reaction (AFIR) method to identify low-energy pathways .
- Machine Learning: Train models on existing reaction datasets to predict optimal catalysts or solvents .
Advanced: How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction conditions?
Methodological Answer:
- Multiphysics Modeling: Simulate heat/mass transfer in batch reactors to identify hotspots affecting yield.
- Parameter Optimization: Use AI algorithms to iteratively adjust temperature, stirring rate, and reactant concentration for maximum efficiency .
- Real-Time Feedback: Integrate process analytical technology (PAT) for in-situ monitoring and model recalibration .
Advanced: What strategies address challenges in isolating enantiomers or regioisomers of this compound?
Methodological Answer:
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Crystallization: Screen solvent mixtures (e.g., ethanol/water) to induce selective crystallization of isomers.
- Spectroscopic Differentiation: Employ NOESY NMR or X-ray crystallography to confirm regiochemistry .
Advanced: How can researchers elucidate the mechanism of thioether group participation in biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., replacing -S- with -O- or -CH₂-) and compare bioactivity .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions to assess sulfur's role in binding affinity.
- Metabolite Tracking: Use radiolabeled (³⁵S) compounds to trace metabolic pathways in vitro .
Advanced: What methodologies quantify environmental impacts of synthesizing this compound?
Methodological Answer:
- Life Cycle Assessment (LCA): Evaluate waste generation, energy use, and solvent toxicity across synthesis steps .
- Green Chemistry Metrics: Calculate atom economy, E-factor, and process mass intensity (PMI) for route optimization .
- Degradation Studies: Test photolytic/hydrolytic breakdown in simulated environmental conditions (e.g., UV light, pH 5–9) .
Advanced: How can high-throughput screening (HTS) platforms accelerate derivative library development?
Methodological Answer:
- Automated Synthesis: Use robotic liquid handlers for parallel reactions (e.g., varying substituents on the quinazoline core).
- Microplate Assays: Screen 96/384-well plates for bioactivity (e.g., fluorescence-based enzyme inhibition).
- Data Integration: Apply cheminformatics tools (e.g., KNIME, Pipeline Pilot) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
